P-TOLUNITRILE-D7
Description
Properties
CAS No. |
1219804-01-9 |
|---|---|
Molecular Formula |
C8D7N |
Molecular Weight |
124.19 |
Synonyms |
P-TOLUNITRILE-D7 |
Origin of Product |
United States |
The Role of Isotopic Labeling in Contemporary Chemical and Materials Sciences
Isotopic labeling is a technique used to track the journey of an isotope through a reaction, metabolic pathway, or cell. studysmarter.co.uk This is achieved by substituting specific atoms within a molecule with their isotopes. evitachem.com In chemical and materials sciences, this method is indispensable for a variety of applications.
Stable isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), are frequently employed due to their safety and stability, making them suitable for long-term studies. studysmarter.co.uksymeres.com Deuterium labeling, in particular, has gained significant traction. thalesnano.com The increased mass of deuterium compared to hydrogen can influence the vibrational frequencies of chemical bonds, leading to a phenomenon known as the kinetic isotope effect (KIE), which provides invaluable information about reaction mechanisms. wikipedia.orglibretexts.org
The applications of isotopic labeling are extensive and diverse:
Mechanistic Elucidation: By tracking the position of isotopes in reactants and products, chemists can deduce the pathways of chemical reactions and identify rate-determining steps. evitachem.comacs.orgnumberanalytics.com
Materials Science: Isotopic labeling aids in understanding the performance and degradation of materials in various environments. For instance, deuterium labeling has been used to improve the properties of organic light-emitting diodes (OLEDs). acs.org
Analytical Chemistry: Isotopically labeled compounds serve as internal standards in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, enhancing the accuracy and reliability of measurements. thalesnano.comacs.org
Pharmaceutical Research: Deuterium labeling is crucial in drug discovery and development for studying metabolic pathways, pharmacokinetics, and improving the metabolic stability of drug candidates. symeres.comacs.orgclearsynth.com
Overview of Deuterated Aromatic Nitriles As Mechanistic Probes
Deuterated aromatic nitriles are powerful tools for investigating reaction mechanisms, primarily through the study of kinetic isotope effects (KIEs). wikipedia.orglibretexts.org The KIE is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org It is expressed as the ratio of the rate constant of the reaction with the light isotope (kL) to the rate constant of the reaction with the heavy isotope (kH). wikipedia.org
There are two main types of kinetic isotope effects:
Primary KIE: This occurs when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. libretexts.orgnih.gov
Secondary KIE: This is observed when the bond to the isotopically labeled atom is not broken or formed in the rate-determining step, but the hybridization of the atom changes. wikipedia.orgacs.org
Deuterated aromatic nitriles are particularly useful for studying electrophilic aromatic substitution reactions. masterorganicchemistry.com The cyano group (-CN) is a deactivating group, meaning it slows down the rate of electrophilic aromatic substitution by withdrawing electron density from the aromatic ring. masterorganicchemistry.com By selectively deuterating the aromatic ring or the methyl group of a tolunitrile, researchers can probe the mechanism of various reactions. For example, the absence of a significant deuterium (B1214612) isotope effect in many electrophilic aromatic substitution reactions suggests that the cleavage of the C-H (or C-D) bond is not the rate-determining step. masterorganicchemistry.com
Recent research has focused on developing new methods for the synthesis of deuterated aromatic nitriles. For instance, a manganese-catalyzed method for the ortho-deuteration of aromatic nitriles using deuterated methanol (B129727) (CH₃OD) as the deuterium source has been reported. researcher.lifenih.govacs.org This method demonstrates good functional group tolerance and allows for the late-stage modification of complex molecules. researcher.lifenih.govacs.org Another study developed a single-electron transfer reductive deuteration of nitriles to produce α,α-dideuterio amines using D₂O as the deuterium source. lookchem.com
Research Landscape of P Tolunitrile D7: Current Applications and Future Directions
P-TOLUNITRILE-D7, with its deuterium-labeled methyl group and aromatic ring, is a specialized compound used in various chemical synthesis and research applications. a2bchem.com Its primary utility lies in isotopic labeling studies and nuclear magnetic resonance (NMR) spectroscopy to elucidate molecular structures and reaction mechanisms with high precision. a2bchem.com
Current Applications:
Mechanistic Studies: By incorporating this compound into chemical reactions, chemists can track the fate of the deuterium (B1214612) atoms, providing a deeper understanding of reaction pathways and chemical reactivity. a2bchem.com This is particularly valuable in studying organometallic reaction mechanisms. acs.org
NMR Spectroscopy: The deuterium atoms in this compound serve as valuable probes in NMR spectroscopy for determining molecular structures. thalesnano.com
Rotational Diffusion Studies: this compound has been used as a probe in rotational diffusion studies of ionic liquids to investigate the effect of intermolecular interactions on rotational dynamics. wpmucdn.com
Future Directions:
The development of new synthetic methodologies for deuterated compounds continues to expand the potential applications of molecules like this compound. researcher.liferesearchgate.netuni-rostock.de Future research is likely to focus on:
Advanced Materials: Exploring the use of this compound and other deuterated aromatic nitriles in the development of advanced materials with enhanced properties. acs.org
Catalysis: The development of more efficient and selective catalytic systems for the synthesis of deuterated aromatic nitriles will be a key area of research. researcher.liferesearchgate.netchemistryviews.org This includes the use of earth-abundant metals like manganese. chemistryviews.org
Biophysical Probes: Aromatic nitriles, including deuterated versions, are being investigated as infrared probes to study local protein environments and dynamics. researchgate.net
Defining the Scope of Academic Inquiry for P Tolunitrile D7
General Principles of Deuterium (B1214612) Incorporation into Organic Molecules
The introduction of deuterium, a stable isotope of hydrogen, into organic molecules hinges on several fundamental principles. The primary methods for deuterium labeling are hydrogen isotope exchange (HIE) reactions and the use of pre-labeled deuterated reagents in a synthetic sequence. symeres.comnih.gov
HIE reactions involve the direct replacement of a protium (B1232500) (¹H) atom with a deuterium (²H or D) atom from a deuterium source, most commonly deuterium oxide (D₂O) or deuterium gas (D₂). resolvemass.cawikipedia.org These reactions can be catalyzed by acids, bases, or transition metals. wikipedia.orgscielo.org.mx The feasibility and rate of exchange are dictated by the acidity of the C-H bond and the reaction conditions. A significant factor in these reactions is the kinetic isotope effect (KIE), where the C-D bond, being stronger than the C-H bond, is broken more slowly. scielo.org.mxnih.gov This effect can influence reaction rates and is a key consideration in designing deuteration strategies.
Alternatively, synthesis with deuterated reagents involves building the target molecule from smaller, isotopically enriched precursors. symeres.com This approach often provides better control over the position and level of deuterium incorporation, although it can be more costly and synthetically demanding due to the price and availability of deuterated starting materials. clearsynth.comwakefieldchemistryconsulting.com The choice between HIE and synthetic construction depends on the desired isotopic purity, regioselectivity, and the complexity of the target molecule. acs.orgx-chemrx.com
Regioselective Deuteration Techniques for Aromatic Systems
Achieving regioselective deuteration on the aromatic ring of p-tolunitrile (B1678323) is a critical step in the synthesis of its d7 isotopologue. A variety of methods have been developed for the site-selective H/D exchange of aromatic compounds. snnu.edu.cnscispace.com
Transition-metal catalysis is a powerful tool for this purpose. Catalysts based on platinum, palladium, rhodium, ruthenium, and iridium have been shown to facilitate H/D exchange on aromatic rings with D₂O or D₂ gas. oup.comsnnu.edu.cngoogle.com For instance, an effective method for deuterating aromatic rings utilizes a Pt/C–D₂O–H₂ system, which can achieve high levels of deuterium incorporation under mild conditions. oup.com Electron-rich aromatic rings, like that of toluene (B28343), are particularly susceptible to this type of exchange. oup.com The regioselectivity can often be directed by substituents on the ring or by using specific directing groups. snnu.edu.cn
Metal-free approaches have also emerged as viable alternatives. One such method employs catalytic amounts of hexafluorophosphate (B91526) (PF₆⁻) in deuterated 1,1,1,3,3,3-hexafluoroisopropanol (HFIP-d1) and D₂O to facilitate HIE on various aromatic compounds, including phenols and anilines, under ambient conditions. researchgate.netchemrxiv.org Another metal-free strategy uses tris(pentafluorophenyl)borane (B72294) as a catalyst for the deuteration of (hetero)aromatic derivatives with deuterium oxide, offering a mild route to labeled compounds. Recently, manganese-catalyzed methods have been developed for the ortho-deuteration of aromatic nitriles using CH₃OD as the deuterium source, proceeding through an aryl imidate intermediate. acs.orgacs.orgnih.gov
| Catalytic System | Deuterium Source | Key Features | Reference |
|---|---|---|---|
| Pt/C–H₂ | D₂O | Effective for electron-rich aromatics; can achieve high D-incorporation under mild conditions. | oup.com |
| Ir(III) NHC complexes | D₂O | Allows for ortho-C–H deuteration of various arenes. | snnu.edu.cn |
| Ag(I) salts | D₂O | Catalyzes regioselective deuteration of electron-rich arenes and heteroarenes under neutral conditions. | scispace.comrsc.org |
| Mn(CO)₅Br / 2-pyridone | CH₃OD | Provides ortho-deuteration of aryl nitriles via an imidate intermediate. | acs.orgacs.org |
| Tris(pentafluorophenyl)borane | D₂O | Metal-free, regioselective deuteration under mild conditions. | |
| Hexafluorophosphate (PF₆⁻) | HFIP-d2 / D₂O | Metal-free HIE for phenols, anilines, and other aromatics at ambient temperature. | chemrxiv.org |
Electrochemical and Catalytic Deuteration Approaches for Nitriles
While this compound features deuteration on its methyl and aryl moieties, the nitrile functional group itself influences the choice of deuteration strategy and can be a target for specific labeling in related compounds.
Reductive deuteration of nitriles is a prominent method for synthesizing deuterated primary amines. core.ac.uk This process typically involves a single electron transfer (SET) mechanism. A notable example is the use of samarium(II) iodide (SmI₂) as a mild reductant with D₂O as the deuterium source, which converts both aromatic and aliphatic nitriles into valuable α,α-dideuterio amines. researchgate.netacs.orgnih.govfigshare.com This reaction exhibits high deuterium incorporation, excellent regioselectivity, and good functional group tolerance. researchgate.netnih.gov Another practical approach uses sodium dispersions and deuterated ethanol (B145695) (EtOD-d₁) for the cost-efficient synthesis of α,α-dideuterio amines. organic-chemistry.org While this method transforms the nitrile group, it represents a key strategy for introducing deuterium into molecules derived from nitriles.
Electrochemical methods offer a promising alternative for the reductive deuteration of nitriles, using D₂O as the deuterium source without the need for stoichiometric chemical reductants. researchgate.netnih.gov Designing specialized cathodes, such as low-coordinated copper, can lower the overpotential required for the reaction, promoting D₂O dissociation and nitrile adsorption, leading to high yields and efficient deuterium incorporation. researchgate.netnih.govresearchgate.net
| Method | Reagents | Product | Key Features | Reference |
|---|---|---|---|---|
| SET Reduction | SmI₂ / Et₃N / D₂O | α,α-dideuterio amine | Mild conditions, high D-incorporation, broad substrate scope. | acs.orgnih.gov |
| SET Reduction | Sodium dispersion / EtOD-d₁ | α,α-dideuterio amine | Cost-effective, uses bench-stable reagents. | organic-chemistry.org |
| Continuous-Flow Reduction | Raney Nickel / D₂O | α,α-dideuterio amine | Sustainable, excellent conversion and deuterium incorporation. | core.ac.uk |
| Electrochemical Reduction | Low-coordinated Cu cathode / D₂O | Deuterated amine | Reductant-free, decreases overpotential, high Faradaic efficiency. | researchgate.netnih.gov |
Catalytic H-D exchange can be used to introduce deuterium at positions activated by the nitrile group. Pincer complexes of metals like manganese and ruthenium have proven effective for the α-deuteration of aliphatic nitriles using D₂O. acs.orgresearchgate.netrsc.orgnih.gov For example, a manganese pincer complex can selectively catalyze the α-deuteration of nitriles in toluene with D₂O, avoiding hydration of the nitrile. acs.orgnih.gov Similarly, ruthenium-pincer catalysts facilitate efficient α-deuteration under mild conditions with low catalyst loading. researchgate.netrsc.org These methods are particularly useful for introducing deuterium on the carbon adjacent to the nitrile, which in the case of p-tolunitrile would be the benzylic methyl group. The acidity of these protons is enhanced by the electron-withdrawing nitrile group, making them susceptible to base-catalyzed exchange.
Reductive Deuteration of Nitriles via Single Electron Transfer
Synthesis from Deuterated Precursors
One of the most direct and reliable methods for producing this compound with high isotopic enrichment is to build the molecule from already deuterated starting materials. symeres.com This approach circumvents the potential for incomplete exchange or undesirable side reactions associated with late-stage HIE. wakefieldchemistryconsulting.com
For this compound, a logical synthetic pathway would start with toluene-d8. Toluene-d8 can be subjected to electrophilic aromatic substitution, such as bromination, to yield p-bromotoluene-d7. Subsequent cyanation, for example, through a palladium-catalyzed reaction with zinc cyanide or a Rosenmund-von Braun reaction with copper(I) cyanide, would afford the final this compound product. Another route could involve starting with benzene-d6, performing a Friedel-Crafts alkylation with methyl-d3 iodide to get toluene-d7 (deuterated ring and methyl group), followed by functionalization and cyanation. The use of highly enriched precursors like methyl-d3 iodide, which is available in bulk, is a common strategy in the synthesis of deuterated active pharmaceutical ingredients. wakefieldchemistryconsulting.com
| Precursor 1 | Precursor 2 | Key Reaction Steps | Target |
|---|---|---|---|
| Toluene-d8 | - | 1. Bromination (e.g., Br₂/FeBr₃) to form p-bromotoluene-d7. 2. Cyanation (e.g., CuCN or Pd-cat./Zn(CN)₂) | This compound |
| Benzene-d6 | Methyl-d3 iodide | 1. Friedel-Crafts alkylation to form toluene-d7. 2. Functionalization (e.g., bromination) at para position. 3. Cyanation. | This compound |
| p-Toluidine-d7 | - | 1. Sandmeyer reaction (diazotization followed by treatment with CuCN). | This compound |
High-Purity Synthesis and Isotopic Enrichment Challenges
Synthesizing a deuterated compound with very high isotopic purity (e.g., ≥98%) presents significant challenges. researchgate.net Even when starting with highly enriched precursors, there is a risk of isotopic dilution or "disenrichment" in subsequent synthetic steps if reaction conditions allow for H/D exchange with protonated solvents or reagents. wakefieldchemistryconsulting.com
The accurate measurement and calculation of isotopic enrichment are also critical. This is typically accomplished using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. acs.org For complex molecules, ensuring that the deuterium is located at the specific desired positions without scrambling to other sites requires careful reaction design and rigorous analytical characterization. researchgate.net Combining chemical and enzymatic synthesis steps can sometimes be employed to achieve high purity and regiospecificity that is difficult to obtain through purely chemical methods. nih.govacs.org
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic compounds. numberanalytics.com The use of deuterated compounds like this compound has become instrumental in advanced NMR studies.
A primary application of this compound in ¹H NMR spectroscopy is the simplification of complex spectra. studymind.co.uk In standard ¹H NMR, every hydrogen atom in a molecule produces a signal, which can lead to crowded and overlapping peaks, especially in large and complex molecules. libretexts.org By strategically replacing hydrogen atoms with deuterium, as in this compound, the corresponding signals in the ¹H NMR spectrum are eliminated because deuterium resonates at a very different frequency. studymind.co.uk This isotopic substitution significantly reduces the complexity of the spectrum, allowing for clearer visualization and interpretation of the remaining proton signals. studymind.co.uknih.gov
The simplification of ¹H NMR spectra through deuterium labeling is particularly advantageous for:
Structural Elucidation: Isolating specific proton signals helps in the unambiguous assignment of chemical shifts and coupling constants, which are crucial for determining the three-dimensional structure of a molecule. numberanalytics.com
Conformational Analysis: By reducing spectral overlap, it becomes easier to study the dynamic processes within a molecule, such as bond rotations and conformational changes.
Analysis of Complex Mixtures: In a mixture of compounds, selective deuteration of one component, such as using this compound, can help to distinguish its signals from those of other components.
Table 1: Comparison of Expected ¹H NMR Signals
| Compound | Aromatic Protons | Methyl Protons |
| p-Tolunitrile | Complex multiplet | Singlet |
| This compound | No signal | No signal |
This table illustrates how the complete deuteration in this compound removes all proton signals, making it an effective internal standard or a non-interfering component in ¹H NMR studies of other molecules.
Deuterium-edited NMR techniques, utilizing compounds like this compound, are powerful for investigating reaction mechanisms. spectroscopyeurope.combeilstein-journals.org By tracking the isotopic label, chemists can follow the transformation of reactants into products and identify transient intermediates that may not be observable by other methods. spectroscopyeurope.combeilstein-journals.org
The process often involves:
Introducing the Deuterated Label: A reaction is carried out using a starting material or reagent that is isotopically labeled, such as this compound.
Monitoring the Reaction: NMR spectra are acquired at various time points during the reaction.
Analyzing Isotopic Distribution: The presence and location of the deuterium label in the products and any observed intermediates provide direct evidence for the bond-making and bond-breaking steps of the reaction mechanism. rsc.org
For instance, if this compound were involved in a reaction where the methyl group is transferred, the presence of the deuterated methyl group in the product would confirm the pathway of that specific fragment. This method provides invaluable insights into the step-by-step process of a chemical transformation. rsc.org
The chemical shifts of nuclei in an NMR spectrum are sensitive to the surrounding environment, including the solvent. libretexts.orgthieme-connect.de this compound can be used as a probe to study these solvent and environmental effects without introducing interfering proton signals. researchgate.netmdpi.com By dissolving this compound in various solvents, researchers can observe changes in the deuterium or ¹³C NMR spectra, which reflect the interactions between the solute and the solvent molecules. thieme-connect.deresearchgate.net
Key environmental factors that can be investigated using this compound include:
Solvent Polarity: The polarity of the solvent can influence the electron distribution in the this compound molecule, leading to changes in chemical shifts. researchgate.net
Hydrogen Bonding: Although this compound cannot donate hydrogen bonds, the nitrogen of the nitrile group can act as a hydrogen bond acceptor, and interactions with protic solvents can be studied.
Anisotropic Effects: Aromatic solvents can induce significant shifts in the NMR signals of solutes due to the magnetic anisotropy of the aromatic ring. Using this compound allows for the study of these effects on a molecule with a similar aromatic structure.
Table 2: Potential Application of this compound in Solvent Studies
| Solvent | Expected Interaction with this compound | Spectroscopic Observation |
| Chloroform-d | Weak dipole-dipole interactions | Minor shifts in ¹³C NMR |
| Acetone-d6 | Stronger dipole-dipole interactions | Noticeable shifts in ¹³C NMR |
| Methanol-d4 | Hydrogen bonding at the nitrile group | Significant shifts in ¹³C and ¹⁵N NMR |
Elucidation of Reaction Pathways and Intermediate Identification via Deuterium-Edited NMR
Vibrational Spectroscopy (IR and Raman) for Isotopic Characterization and Mechanistic Insights
Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule and is highly sensitive to isotopic substitution. numberanalytics.comlibretexts.org
The substitution of hydrogen with deuterium in this compound leads to predictable shifts in its vibrational frequencies. nih.gov Because deuterium is heavier than hydrogen, the C-D bonds vibrate at lower frequencies than C-H bonds. nih.gov This isotopic shift is a powerful tool for assigning specific vibrational modes in the IR and Raman spectra. nih.govims.ac.jp
By comparing the vibrational spectra of p-tolunitrile and this compound, researchers can:
Confirm Vibrational Assignments: The bands that shift to lower frequencies upon deuteration can be confidently assigned to vibrational modes involving the substituted hydrogen atoms. nih.gov
Study Molecular Structure: The magnitude of the isotopic shifts can provide information about the geometry of the molecule and the strength of its chemical bonds.
Investigate Conformational Isomers: Different conformations of a molecule may exhibit distinct vibrational spectra, and isotopic labeling can help to identify and characterize these different forms.
Table 3: Predicted Isotopic Shifts in Vibrational Frequencies
| Vibrational Mode | p-Tolunitrile (cm⁻¹) | This compound (cm⁻¹) |
| Aromatic C-H Stretch | ~3000-3100 | N/A (C-D stretch at lower frequency) |
| Methyl C-H Stretch | ~2850-2960 | N/A (C-D stretch at lower frequency) |
| Nitrile C≡N Stretch | ~2230 | ~2230 (minor shift) |
Similar to NMR, vibrational spectroscopy can be used to monitor the progress of chemical reactions in real-time. bruker.comamericanpharmaceuticalreview.com The distinct vibrational signature of this compound allows for its concentration to be monitored throughout a reaction. The appearance of new bands corresponding to deuterated products or intermediates can provide kinetic and mechanistic information. oxinst.comyoutube.com
The advantages of using vibrational spectroscopy for reaction monitoring include:
High Sensitivity: Modern IR and Raman spectrometers can detect small changes in concentration. oxinst.com
Real-Time Analysis: Spectra can be acquired rapidly, allowing for the continuous monitoring of fast reactions. americanpharmaceuticalreview.com
In-Situ Measurements: Fiber-optic probes can be inserted directly into a reaction vessel, enabling analysis without the need to withdraw samples. bruker.com
By tracking the disappearance of the characteristic C-D vibrational bands of this compound and the emergence of new spectral features, researchers can gain a detailed understanding of reaction kinetics and pathways. nih.gov
P Tolunitrile D7 As a Precursor and Tracer in Advanced Organic Synthesis
Synthesis of Complex Deuterated Organic Molecules and Building Blocks
P-Tolunitrile-d7 serves as an essential starting material, or "building block," for the synthesis of more complex organic molecules that contain deuterium (B1214612). The non-deuterated counterpart, p-tolunitrile (B1678323), is a known intermediate in the manufacturing of various commercial products, including pharmaceuticals, dyes, and agrochemicals. nbinno.com By substituting p-tolunitrile with this compound in established synthetic routes, chemists can produce the deuterated analogues of these target molecules.
The incorporation of deuterium into drug molecules is a significant strategy in pharmaceutical development. Deuteration can alter the metabolic profile of a drug, potentially enhancing its metabolic stability and prolonging its therapeutic effect. chemsrc.comansto.gov.au this compound provides a direct pathway to introduce a deuterated tolyl group into a wide range of molecular scaffolds.
The versatility of p-tolunitrile as a precursor suggests a similar range of applications for its deuterated analogue. The nitrile group (-C≡N) is a reactive functional group that can be transformed into other functionalities, such as amines or carboxylic acids, allowing for the construction of diverse molecular architectures.
| Starting Material | Potential Transformation | Resulting Deuterated Building Block/Molecule Class | Potential Application Area |
|---|---|---|---|
| This compound | Reduction of nitrile group | Deuterated benzylamines | Pharmaceuticals, Agrochemicals |
| This compound | Hydrolysis of nitrile group | Deuterated toluic acids | Polymer precursors, Synthetic intermediates |
| This compound | Cycloaddition reactions | Deuterated heterocycles (e.g., tetrazoles) | Medicinal Chemistry |
| This compound | Use in multi-component couplings | Complex deuterated molecular frameworks | Drug Discovery, Organic Synthesis |
Strategic Deuterium Labeling for Tracing Molecular Transformations
A primary application of this compound is its use in isotopic labeling studies to track the fate of molecules and atoms throughout a chemical reaction. a2bchem.com By replacing hydrogen with deuterium, a stable, non-radioactive isotope, researchers can follow the transformation of the this compound fragment using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. cymitquimica.com
This strategic labeling allows chemists to gain a deeper understanding of complex reaction mechanisms. a2bchem.com For instance, by analyzing the position of the deuterium atoms in the final products, it is possible to determine which chemical bonds were broken and formed, identify reaction intermediates, and distinguish between different possible reaction pathways. The seven deuterium atoms in this compound—three on the methyl group and four on the aromatic ring—provide distinct labels that can be tracked independently, offering a detailed view of the molecular transformation.
Role in Isotope-Edited Synthetic Pathways and Method Development
In the development of new synthetic methods, understanding the reaction mechanism is crucial for optimizing reaction conditions and expanding the scope of the transformation. This compound is an ideal tool for such mechanistic investigations.
For example, a study on the development of a cobalt catalyst for the dihydroboration of nitriles used p-tolunitrile as a benchmark substrate. nsf.gov While this initial study used the non-deuterated compound, follow-up experiments with this compound could provide significant mechanistic insights. By comparing the reaction rates of the deuterated and non-deuterated substrates (a kinetic isotope effect study), researchers could determine if the activation of a C-H bond on the methyl group or the aromatic ring is involved in the rate-determining step of the catalytic cycle.
Furthermore, isotope labeling is a prerequisite for many advanced spectroscopic techniques used to study dynamics in solution. acs.org Isotope-edited approaches, such as certain two-dimensional infrared (2D-IR) spectroscopy methods, use isotopic labels to isolate the vibrational signals of specific parts of a molecule, preventing them from being obscured by other signals. acs.org Using this compound in the development of a new reaction allows researchers to apply these powerful analytical techniques to unravel complex structural dynamics and energy transfer processes that are otherwise difficult to observe. acs.org
Applications in Materials Science Research (e.g., polymer synthesis and characterization)
The use of deuterated compounds extends beyond reaction mechanisms into the realm of materials science. ansto.gov.au Deuterated polymers, for instance, have unique properties and are used in specialized applications. this compound can serve as a monomer or a precursor to a monomer for the synthesis of deuterated polymers. These materials can then be analyzed using techniques like neutron scattering, where the contrast between hydrogen and deuterium is exploited to study polymer structure and dynamics. ansto.gov.au
A specific application of this compound has been in the characterization of advanced materials like ionic liquids. In one line of research, this compound was used as a molecular probe to study translational and rotational diffusion within ionic liquids using deuterium NMR spectroscopy. wpmucdn.com Because the properties of the deuterated probe molecule are well-defined, its behavior provides detailed information about the local environment and structure of the host material. wpmucdn.com This demonstrates the role of this compound not just as a building block for new materials, but also as a critical tool for characterizing their fundamental properties.
| Application Area | Role of this compound | Technique | Information Gained |
|---|---|---|---|
| Polymer Synthesis | Monomer or monomer precursor | Polymerization reactions | Creation of deuterated polymers with specific properties. |
| Polymer Characterization | Component of a deuterated polymer | Neutron Scattering | Structural and dynamic information based on H/D contrast. ansto.gov.au |
| Ionic Liquid Characterization | Molecular probe | Deuterium NMR Spectroscopy | Data on solute diffusion and the local environment of the ionic liquid. wpmucdn.com |
Advanced Analytical Methodologies for P Tolunitrile D7 in Research Environments
Chromatographic Techniques for Separation and Purity Determination
Chromatographic techniques are fundamental in the analysis of p-tolunitrile-d7, enabling the separation, identification, and purification of the compound. These methods are crucial for ensuring the quality and reliability of research data by accurately determining both chemical and isotopic purity. Various chromatographic methods, including gas chromatography (GC) and high-performance liquid chromatography (HPLC), are employed based on the specific analytical requirements. journalagent.comijpsjournal.com
Column chromatography is a common and versatile method for purifying compounds like this compound. journalagent.com In reversed-phase liquid chromatography, the separation of isotopologues is influenced by the mobile phase composition. For instance, replacing water (H2O) with deuterium (B1214612) oxide (D2O) in the mobile phase can lead to increased retention factors and improved resolution between deuterated and non-deuterated compounds. nih.gov
Impact of Deuteration on Chromatographic Behavior (Chromatographic Deuteration Effect)
The substitution of hydrogen with deuterium in a molecule can lead to observable differences in chromatographic behavior, a phenomenon known as the chromatographic isotope effect. nih.govnih.gov This effect is primarily attributed to the differences in molecular size and polarity between the protiated and deuterated compounds.
In reversed-phase HPLC, protiated compounds generally exhibit stronger binding to nonpolar stationary phases compared to their deuterated counterparts. researchgate.net This is because the C-H bonds are weaker or have more restricted motion when bound to the stationary phase compared to the aqueous mobile phase. researchgate.net The magnitude of this isotope effect can be influenced by the nature of the stationary phase and the mobile phase composition. nih.govresearchgate.net For example, the use of perdeuterated solvents as mobile phase components generally results in more efficient separation systems. nih.gov
Studies have shown that the position of deuterium substitution also affects retention in gas chromatography. nih.gov A compound with a deuterium atom attached to an sp2 hybridized carbon consistently shows greater retention than its analogue with deuterium on an sp3 hybridized carbon. nih.gov This separation is primarily driven by enthalpy changes, with entropy having a negligible effect. nih.gov
Key Findings on Chromatographic Deuteration Effect:
| Chromatographic Technique | Stationary Phase | Mobile Phase Modifier | Observation |
| Reversed-Phase HPLC | Alkyl and Aryl bonded silica | Aqueous | Protiated compounds bind more strongly than deuterated compounds. researchgate.net |
| Reversed-Phase Liquid Chromatography | Octadecyl-bonded silica, Embedded alkylamide-bonded silica, Polymeric | Methanol (B129727), Acetonitrile, Ethanol (B145695) | Replacing H2O with D2O increases retention factors and resolution. nih.gov |
| Gas Chromatography | Nonpolar PDMS-5, Polar IL-111i | - | Deuterium on sp2 carbon leads to greater retention than on sp3 carbon. nih.gov |
Methods for Assessing Isotopic Purity and Chemical Purity in Research Samples
Ensuring the purity of this compound is critical for its use in research. This involves the assessment of both its chemical purity (the absence of other chemical compounds) and its isotopic purity (the percentage of deuterium enrichment).
Chemical Purity Assessment: Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are primary techniques for determining chemical purity. ijpsjournal.com These methods separate this compound from any potential impurities. A common purity specification for commercially available this compound is a minimum of 98% chemical purity. lgcstandards.comlgcstandards.comlgcstandards.com For instance, Thermo Scientific Chemicals provides p-tolunitrile (B1678323) with a purity of at least 98.0% as determined by GC. thermofisher.com
Isotopic Purity Assessment: Mass spectrometry (MS), often coupled with a chromatographic separation technique like GC-MS or LC-MS, is the definitive method for determining isotopic purity. acs.orgalmacgroup.com High-resolution mass spectrometry, particularly Time-of-Flight (TOF) mass spectrometry, allows for the accurate measurement of the mass-to-charge ratio, enabling the differentiation and quantification of molecules with different isotopic compositions. almacgroup.com This is crucial for determining the degree of deuterium enrichment in a this compound sample. almacgroup.com A typical specification for the isotopic purity of this compound is 98 atom % D. lgcstandards.comlgcstandards.comlgcstandards.com
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for assessing isotopic purity. By comparing the integrals of the signals corresponding to the deuterated and non-deuterated positions, the level of deuterium incorporation can be accurately determined. a2bchem.com
Development of Novel Detection and Quantification Methods for Deuterated Analytes
The unique properties of deuterated compounds like this compound have spurred the development of advanced analytical techniques for their detection and quantification. These methods are often more sensitive and specific than traditional analytical approaches.
One novel approach is the use of Fourier-transform infrared (FT-IR) microspectroscopy to detect metabolically deuterated compounds. nih.gov This technique monitors the incorporation of deuterium into various chemical functional groups by observing the characteristic C-D vibrational bands. nih.gov While this has been demonstrated in biological tissues, the principle can be applied to other samples containing deuterated analytes. nih.gov
Mass spectrometry stands as a cornerstone for the analysis of deuterated compounds. clearsynth.com The use of deuterated internal standards in MS-based quantitative analysis is a widely adopted strategy to improve accuracy and precision. clearsynth.com The known mass difference between the deuterated standard and the native analyte allows for robust quantification, even in complex matrices where ion suppression or enhancement effects can be significant. clearsynth.comacs.org
Recent advancements in mass spectrometry, such as high-resolution instruments, have significantly improved the ability to resolve and quantify isotopologues, which is particularly important for accurately determining the level of deuteration. almacgroup.com
Interlaboratory Studies and Standardization of Deuterated Compound Analysis
To ensure the reliability and comparability of data generated across different laboratories, interlaboratory studies and the standardization of analytical methods are essential. While specific studies focusing solely on this compound are not widely documented, the principles and methodologies from studies on other deuterated compounds are directly applicable.
The National Institute of Standards and Technology (NIST) has conducted interlaboratory studies on hydrogen-deuterium exchange mass spectrometry (HDX-MS), a technique that relies on the analysis of deuterated proteins. nist.govfrontiersin.orgacs.orgnih.govresearchgate.net These studies aim to assess the reproducibility of HDX-MS measurements across multiple laboratories. acs.orgnih.govresearchgate.net
Key Outcomes of a NIST HDX-MS Interlaboratory Study:
| Number of Participating Laboratories | Key Finding |
| 15 | The reproducibility of back-exchange corrected deuterium uptake measurements was determined to be (9.0 ± 0.9) %. acs.orgnih.govresearchgate.net |
| 15 | The majority of laboratories (87%) achieved centroid mass laboratory repeatability precisions of ≤ (0.15 ± 0.01) Da. acs.orgnih.govresearchgate.net |
These studies highlight the importance of standardized protocols and reference materials to achieve consistent and reliable results in the analysis of deuterated compounds. The European Pharmacopoeia has also undertaken revisions to its general chapter on chromatographic separation techniques to harmonize practices, which includes adjustments to system suitability requirements and chromatographic conditions. edqm.eu Such standardization efforts are crucial for the broader scientific community to have confidence in the analytical data produced for deuterated compounds like this compound.
Conclusion and Future Perspectives in P Tolunitrile D7 Research
Summary of P-TOLUNITRILE-D7's Contributions to Fundamental Chemical Research
This compound, a deuterated form of p-tolunitrile (B1678323), serves as a valuable asset in specialized chemical synthesis and analysis. a2bchem.com Its primary applications are in isotopic labeling studies and nuclear magnetic resonance (NMR) spectroscopy. a2bchem.com The substitution of hydrogen with deuterium (B1214612) in the methyl group of p-tolunitrile reduces signal overlap in proton NMR (¹H NMR), which enables the precise tracking of proton transfer steps in chemical reactions.
This isotopic labeling is crucial for elucidating complex reaction mechanisms and understanding chemical reactivity at a deeper level. a2bchem.com By incorporating this compound, chemists can follow the path of deuterium atoms through intricate molecular transformations, leading to more robust characterization of organic compounds. a2bchem.com This capability provides unparalleled insight into the subtleties of chemical reactions, which paves the way for new discoveries. a2bchem.com
Emerging Trends in Deuterated Compound Synthesis and Applications
The interest in deuterated organic compounds has grown significantly in recent years due to their wide-ranging applications in drug discovery, synthetic chemistry, and materials science. researchgate.netacs.org The selective replacement of hydrogen with deuterium can alter the pharmacokinetic and toxicological properties of drug molecules, potentially enhancing their therapeutic effects. researchgate.netchemsrc.com This has led to increased integration of deuteration in pharmaceutical development. researchgate.net
Several efficient methods for deuterium labeling have been developed, including:
Hydrogen Isotope Exchange (HIE) : This method involves the direct replacement of hydrogen with deuterium. researchgate.net Recent advancements have seen the use of various catalysts to improve selectivity, including noble metals, ruthenium, and even earth-abundant iron catalysts. researchgate.net Photocatalysis has also emerged as a powerful technique for HIE reactions. researchgate.net
Reductive Deuteration : This involves the addition of deuterium across unsaturated bonds. researchgate.net
Dehalogenative Deuteration : This method replaces a halogen atom with a deuterium atom. researchgate.net Electrochemical approaches to this method are gaining traction as a more environmentally friendly alternative, often using heavy water as the deuterium source. sciopen.com
These synthetic advancements are expanding the applications of deuterated compounds. In materials science, introducing deuterium into organic electronic materials can reduce high-frequency molecular vibrations, which improves the performance of devices like organic light-emitting diodes (OLEDs). acs.orgresearchgate.net Deuterated polymers are also being used to study the degradation pathways of biodegradable materials, contributing to sustainable development. resolvemass.ca
Unexplored Avenues for this compound in Chemical and Materials Science Research
While this compound is established in mechanistic studies, its potential in other areas of chemical and materials science remains largely untapped. The nitrile functional group is a versatile building block in organic synthesis and can be transformed into various other functional groups.
Future research could explore the use of this compound as a precursor for synthesizing novel deuterated materials. For instance, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, opening pathways to deuterated polymers, pharmaceuticals, and agrochemicals with potentially enhanced properties.
In materials science, the incorporation of deuterated aromatic nitriles like this compound into polymers or liquid crystals could lead to materials with unique thermal or optical properties. The altered vibrational frequencies due to the carbon-deuterium bonds could influence the material's interaction with light and heat. Furthermore, electrochemical methods, which have seen success in dehalogenative deuteration, could be explored for the synthesis and modification of deuterated aromatic nitriles, potentially offering more sustainable and efficient synthetic routes. sciopen.com
Challenges and Opportunities in Advancing Deuterated Aromatic Nitrile Science
The advancement of deuterated aromatic nitrile science faces both challenges and opportunities. A primary challenge is the development of highly selective and efficient deuteration methods. rsc.org While progress has been made, achieving precise control over the location and level of deuteration in complex molecules remains a significant hurdle. acs.org The cost and availability of deuterium sources and specialized catalysts can also be limiting factors. scispace.com
Furthermore, the reactivity of the nitrile group itself can present challenges. Nitriles can be incompatible with certain reaction conditions, such as those involving strong acids or bases, which can lead to unwanted side reactions like polymerization or hydrolysis. guidechem.comchemicalbook.com Some catalysts may also be sensitive to the nitrile functional group. nih.gov
Despite these challenges, there are numerous opportunities for innovation. The development of novel catalytic systems, including those based on earth-abundant metals, offers a path toward more sustainable and cost-effective deuteration processes. researchgate.netnih.gov The exploration of flow chemistry for deuteration reactions has shown promise for improving efficiency and scalability. scispace.com
Moreover, the unique properties of deuterated aromatic nitriles present opportunities for designing advanced materials with tailored characteristics. As our understanding of the kinetic isotope effect and the impact of deuteration on molecular properties grows, so too will the potential applications of compounds like this compound in both fundamental research and applied sciences.
Q & A
Q. What are the critical considerations for synthesizing and characterizing P-Tolunitrile-D7 in isotopic purity?
Methodological Answer: Synthesis of deuterated compounds like this compound requires meticulous control of reaction conditions to minimize proton exchange and isotopic dilution. Key steps include:
- Deuteration Strategy : Use deuterated solvents (e.g., D₂O, CDCl₃) and reagents to avoid contamination with protiated analogs .
- Purification : Column chromatography or recrystallization in deuterated media ensures isotopic purity.
- Characterization : High-resolution mass spectrometry (HRMS) confirms molecular mass (e.g., m/z 135.11 for C₈D₇CN), while ¹H NMR should show absence of proton signals in the aromatic and methyl regions, validated against non-deuterated controls .
Q. How can researchers validate the isotopic enrichment of this compound in kinetic studies?
Methodological Answer: Isotopic enrichment is validated using:
- Mass Spectrometry : Quantify the D/H ratio via isotopic peak intensity analysis.
- NMR Spectroscopy : Compare ²H-decoupled ¹³C NMR spectra with non-deuterated analogs to assess deuterium incorporation at specific positions .
- Isotopic Exchange Monitoring : Track proton back-exchange under experimental conditions (e.g., pH, temperature) using time-resolved spectroscopic methods .
Advanced Research Questions
Q. What experimental designs are optimal for studying kinetic isotope effects (KIEs) in reactions involving this compound?
Methodological Answer: To isolate KIEs:
- Controlled Variables : Maintain identical reaction conditions (temperature, solvent, catalyst) for deuterated and protiated substrates.
- Competitive Experiments : Co-react this compound and its protiated analog in the same vessel to eliminate environmental variability .
- Data Normalization : Use internal standards (e.g., inert deuterated tracers) to correct for instrumental drift in LC-MS or GC-MS analyses .
- Statistical Validation : Apply error-propagation models to account for uncertainties in isotopic ratio measurements .
Q. How should researchers resolve contradictions in spectroscopic data when characterizing this compound degradation products?
Methodological Answer: Contradictions arise from isotopic scrambling or matrix effects. Mitigation strategies include:
- Multi-Technique Cross-Validation : Combine NMR, IR, and HRMS to cross-verify functional groups and fragmentation patterns .
- Isotopic Labeling Traces : Use ¹³C-labeled analogs to distinguish degradation pathways (e.g., nitrile hydrolysis vs. aromatic ring oxidation) .
- Computational Modeling : DFT calculations predict vibrational frequencies or NMR shifts for proposed intermediates, aligning discrepancies between experimental and theoretical data .
Q. What methodologies are recommended for quantifying trace impurities in this compound samples?
Methodological Answer:
- HPLC with Isotopic Detection : Use reverse-phase columns paired with deuterium-specific detectors (e.g., charged aerosol detection) to separate and quantify protiated contaminants .
- Isotope Dilution Mass Spectrometry (IDMS) : Spike samples with ¹³C-labeled internal standards to improve accuracy in low-abundance impurity quantification .
- Limit of Detection (LOD) Calibration : Establish calibration curves using synthetic impurity standards (e.g., P-Tolunitrile-H7) to validate sensitivity thresholds .
Data Presentation and Reproducibility
Q. How can researchers ensure reproducibility in studies utilizing this compound as a mechanistic probe?
Methodological Answer:
- Detailed Supplemental Data : Provide raw spectroscopic files (e.g., .jdx for NMR, .raw for MS) and step-by-step synthesis protocols in supplementary materials .
- Batch Consistency Reporting : Include lot-specific isotopic purity certificates and stability tests (e.g., accelerated degradation under light/heat) .
- Collaborative Validation : Share samples with independent labs for cross-institutional replication of key findings .
Advanced Analytical Challenges
Q. What strategies address signal suppression in mass spectrometric analysis of this compound in complex matrices?
Methodological Answer:
- Matrix Cleanup : Use solid-phase extraction (SPE) with deuterated analogs as recovery standards to normalize matrix effects .
- Ionization Optimization : Compare ESI vs. APCI ionization efficiencies in the presence of competing ions (e.g., salts, detergents) .
- Internal Standard Bracketing : Alternate injections of sample and standard to correct for instrumental sensitivity drift .
Tables for Key Methodological Reference
| Technique | Application | Critical Parameters | Reference |
|---|---|---|---|
| HRMS | Isotopic purity validation | Resolution > 30,000; mass accuracy < 2 ppm | |
| ²H-decoupled ¹³C NMR | Position-specific deuterium incorporation | Deuterium lock stability; decoupling efficiency | |
| IDMS | Trace impurity quantification | Spike-to-sample ratio optimization |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
